Product packaging for DL-Canavanine sulfate(Cat. No.:)

DL-Canavanine sulfate

Cat. No.: B1579074
M. Wt: 274.25
Attention: For research use only. Not for human or veterinary use.
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Description

Definition and Classification as a Non-Proteinogenic Amino Acid (NPAA)

DL-Canavanine is a naturally occurring non-proteinogenic amino acid (NPAA). ontosight.aiwikipedia.orgwikipedia.org Unlike the 20 standard proteinogenic amino acids that are encoded by the genetic code and incorporated into proteins during translation, NPAAs are not. ontosight.aiwikipedia.orgck12.org Canavanine is specifically classified as an L-alpha-amino acid and is the O-((aminoiminomethyl)amino)- derivative of L-homoserine. nih.gov There are over 140 naturally occurring NPAAs, and they serve various biological roles, including as metabolic intermediates, neurotransmitters, and defense compounds. wikipedia.orgck12.org

Canavanine is found in certain leguminous plants (family Fabaceae). wikipedia.orguky.eduresearchgate.net It is a racemic mixture composed of two enantiomers, L-canavanine and D-canavanine, with the L-form being the more biologically active. ontosight.ai The term "DL-canavanine" indicates this mixture of both stereoisomers. It is structurally analogous to the proteinogenic amino acid L-arginine. ontosight.aiuchicago.edunih.gov This structural similarity is central to its biological effects.

Structural Analogy to L-Arginine and Implications for Biological Activity

The structure of L-canavanine is remarkably similar to that of L-arginine. The key difference is the substitution of a methylene (B1212753) bridge (-CH2-) in arginine with an oxygen atom (an oxa group) in canavanine. wikipedia.orgmdpi.com This seemingly minor change has profound biochemical consequences.

Key Structural and Physicochemical Differences:

PropertyL-CanavanineL-ArginineImplication
Distinguishing Group GuanidinooxyGuanidinoThe oxygen atom in canavanine is more electronegative than the carbon in arginine's methylene group. uky.edu
pKa of Side Chain ~7.0~12.5Under physiological pH, arginine's side chain is fully protonated and positively charged, whereas canavanine's is significantly less basic. uky.edutandfonline.com
Molecular Conformation Altered three-dimensional shapeStandard protein conformationThe difference in basicity and structure can disrupt the non-covalent interactions that determine a protein's final folded shape. uky.eduresearchgate.net

This interactive table summarizes the key differences between L-Canavanine and L-Arginine.

The structural mimicry allows canavanine to be recognized by enzymes that normally bind to arginine. uchicago.eduuky.edu A crucial example is arginyl-tRNA synthetase, the enzyme responsible for attaching arginine to its corresponding transfer RNA (tRNA) molecule during the first step of protein synthesis. uchicago.edutandfonline.com In many organisms, this enzyme mistakenly recognizes and activates canavanine, leading to its incorporation into newly synthesized proteins in place of arginine. uchicago.edunih.govwalshmedicalmedia.com The resulting "canavanyl proteins" are often non-functional because the altered chemical properties of canavanine disrupt the protein's three-dimensional structure and catalytic sites. uky.eduresearchgate.netwalshmedicalmedia.com This disruption of protein synthesis and function is a primary mechanism of its biological activity. uchicago.edunih.gov

Significance in Plant Chemical Ecology and Secondary Metabolite Research

Canavanine is a prime example of a plant secondary metabolite used in chemical defense. walshmedicalmedia.combfwpub.com Secondary metabolites are compounds not essential for a plant's primary growth and development but play a crucial role in its interaction with the environment. researchgate.net

In the plant kingdom, canavanine is found almost exclusively in members of the Lotoideae, a subfamily of the Leguminosae (Fabaceae). uky.edu Certain species can accumulate massive quantities of canavanine in their seeds, where it can constitute over 10% of the seed's dry weight. uky.edu This serves two main purposes:

Chemical Defense: The high concentration of this toxic NPAA acts as a powerful deterrent against herbivores, such as insects, and protects against pathogenic microbes. uky.eduuchicago.eduwalshmedicalmedia.comnih.gov When an unadapted herbivore consumes canavanine-rich tissue, the incorporation of canavanine into its proteins leads to developmental abnormalities and can be lethal. biologists.combfwpub.comtandfonline.com This makes canavanine an effective allelochemical—a chemical produced by one organism that affects the growth, survival, or reproduction of others. researchgate.netuky.edu

Nitrogen Storage: In the seeds, canavanine also serves as a vital source of nitrogen for the developing plant embryo upon germination. wikipedia.orguky.edu The plant itself has evolved mechanisms to avoid the toxicity of the canavanine it produces. walshmedicalmedia.com

The study of canavanine has provided significant insights into the field of chemical ecology, demonstrating how plants utilize complex organic molecules for defense and survival. uky.eduuky.edu

Overview of Canavanine as a Potent Antimetabolite

An antimetabolite is a substance that interferes with the normal metabolic processes within cells, typically by combining with an enzyme. Canavanine is a potent antimetabolite of arginine. uchicago.edunih.govtandfonline.comtandfonline.com Its toxicity stems from its ability to disrupt any biochemical reaction where arginine is the preferred substrate. uchicago.edutandfonline.comuky.edu

The primary mechanism of its antimetabolite action involves the following steps:

Uptake: Canavanine is taken up by the cells of susceptible organisms.

Mistaken Identity: Cellular machinery, particularly the enzyme arginyl-tRNA synthetase, cannot distinguish canavanine from arginine. uky.edutandfonline.com

Incorporation into Proteins: The enzyme attaches canavanine to the transfer RNA for arginine (tRNAArg). tandfonline.comuky.edu This canavanyl-tRNAArg is then used during protein synthesis, inserting canavanine into the growing polypeptide chain at positions that should be occupied by arginine. uchicago.edunih.gov

Production of Aberrant Proteins: The resulting canavanyl-proteins have altered structures due to the different physicochemical properties of canavanine compared to arginine. uky.eduresearchgate.net This can lead to a loss of biological function for the affected proteins. walshmedicalmedia.com

Disruption of Cellular Processes: The production of these non-functional proteins disrupts critical cellular processes, including DNA and RNA metabolism, protein synthesis itself, and other enzyme-catalyzed reactions, ultimately leading to cytotoxicity. uchicago.edunih.govresearchgate.net

This potent antimetabolic activity makes canavanine a subject of research for its potential applications in various fields, including as an insecticide and for its antineoplastic (anti-cancer) properties. nih.govresearchgate.nettandfonline.com

Properties

Molecular Weight

274.25

Origin of Product

United States

Occurrence, Biosynthesis, and Catabolism of Canavanine

Predominant Presence in Leguminosae (Fabaceae) Species

L-canavanine is notably found within the plant kingdom, almost exclusively in the Leguminosae (Fabaceae) family. researchgate.net Extensive surveys have identified its presence in numerous species within this family, particularly in the subfamily Papilionoideae. researchgate.net For instance, it is a well-known constituent of various Canavalia species, such as the jack bean (Canavalia ensiformis), Canavalia gladiata, Canavalia cathartica, and Canavalia maritima. nih.govresearchgate.net It is also found in many cultivars of alfalfa (Medicago sativa) and in numerous species of the genus Vicia and Astragalus. nih.govfoodchemistryjournal.comiranarze.ir While widespread within this subfamily, canavanine has not been detected in the subfamilies Mimosoideae or Caesalpinioideae, suggesting a specific evolutionary development of its biosynthetic pathway within the legumes. researchgate.net

Accumulation Patterns in Plant Tissues, Particularly Seeds

Canavanine accumulates to the highest concentrations in the seeds of the plants that produce it. foodchemistryjournal.comnih.gov In some species, it can represent a significant portion of the seed's dry weight and total soluble nitrogen. nih.govfoodchemistryjournal.com For example, in alfalfa seeds, canavanine can constitute over 70% of the total soluble nitrogen. nih.gov The primary storage location within the seed is the cotyledons. nih.gov While seeds are the principal site of accumulation, canavanine is also found in other plant tissues. researchgate.net It has been detected in tender pods, ripened beans, and leaves of Canavalia species. researchgate.net Furthermore, it is present in the root exudate of young seedlings, suggesting a role in the plant's interaction with its soil environment. nih.gov

Variations in Canavanine Content Across Different Plant Species and Developmental Stages

The concentration of canavanine varies considerably among different legume species and even between cultivars of the same species. nih.govfoodchemistryjournal.com Studies on wild Mediterranean legumes and various Vicia species have shown a wide range of canavanine content in seeds, from negligible amounts to being the most abundant free amino acid. foodchemistryjournal.comiranarze.ir For instance, in 26 cultivars of alfalfa, the concentration ranged from 6 to 16 mg per gram of dry seeds. nih.gov

Canavanine levels also fluctuate significantly throughout the plant's life cycle. In Canavalia ensiformes, the concentration of canavanine is relatively low in mature seeds but increases markedly in 7-day-old seedlings, suggesting active synthesis during early development. researchgate.net Conversely, in alfalfa, canavanine levels that are high in the seed are metabolized rapidly as the seedling grows over a period of 24 days. nih.gov Processing methods can also dramatically alter canavanine content. Cooking has been shown to significantly decrease the amount of L-canavanine in the seeds and tender pods of Canavalia species. researchgate.net

**Table 1: L-canavanine and L-arginine content in different tissues of *Canavalia cathartica***

Tissue Treatment L-canavanine (mg/g dry weight) L-arginine (mg/g dry weight)
Tender Pods Raw 10.5 ± 1.2 1.8 ± 0.1
Tender Pods Cooked 7.8 ± 0.9 1.1 ± 0.1
Ripened Beans Raw 18.1 ± 1.5 3.5 ± 0.3
Seeds Raw 25.4 ± 2.1 4.1 ± 0.4
Seeds Cooked 11.2 ± 1.0 3.2 ± 0.3
Germinated Seeds Raw 15.8 ± 1.3 5.6 ± 0.5
Germinated Seeds Cooked 8.1 ± 0.7 4.3 ± 0.4
Tender Leaves - 12.3 ± 1.1 2.9 ± 0.2
Senescent Leaves - 6.5 ± 0.6 1.5 ± 0.1

Data sourced from a study on wild legumes. researchgate.net

Table 2: Canavanine Concentration in Seeds of Various Vicia Species

Species (Section) Total Free Amino Acids (% dry flour) Canavanine (% of total free amino acids) Canavanine (% dry flour)
V. cassubica (Cassubicae) 0.46 28.9 ~0.13
V. orobus (Cassubicae) 0.97 66.1 ~0.64
V. ervilia (Ervilia) 0.33 Not specified 0.03
V. articulata (Ervoides) 0.69 17.37 ~0.12
V. cretica (Panduratae) 2.86 83.42 ~2.39
V. onobrichioides (Pedunculatae) Not specified Not specified 0.01
V. incana (Cracca) 3.94 86.9 ~3.42
V. sicula (Cracca) 0.44 20.5 ~0.09

Data adapted from a study on Vicia species. iranarze.ir

Biosynthetic Pathways in Producing Organisms

Elucidation of Biosynthetic Route from L-Canaline via O-Ureido-L-Homoserine

The biosynthesis of L-canavanine in plants has been elucidated through studies, primarily in the jack bean (Canavalia ensiformis). nih.govnih.gov The pathway begins with L-canaline, which is the δ-oxa analogue of ornithine. nih.gov Canaline (B555070) undergoes a carbamylation reaction to form O-ureido-L-homoserine. nih.govumaryland.edu This intermediate is then further converted to L-canavanine. nih.govumaryland.edu Research using labeled precursors has confirmed that this pathway, from canaline through O-ureido-L-homoserine, is a significant route for canavanine production in vivo. nih.govnih.gov The enzymes required for this cyclic series of reactions have been identified in the leaves of the jack bean. researchgate.netresearchgate.net

Analogies to Mammalian Urea (B33335) Cycle Intermediates

The biosynthetic pathway of canavanine in plants exhibits a remarkable analogy to the Krebs-Henseleit ornithine-urea cycle found in mammals. nih.govumaryland.eduoup.com The urea cycle is the primary metabolic pathway for converting toxic ammonia (B1221849) into urea for excretion. wikipedia.org

The key parallels are:

L-Canaline in the canavanine cycle is structurally analogous to ornithine in the urea cycle. nih.gov

O-Ureido-L-homoserine is the analogue of citrulline . umaryland.edu

L-Canavanine itself is the structural analogue of L-arginine . nih.gov

In the mammalian urea cycle, ornithine is carbamylated to form citrulline, which is then converted through several steps to arginine. wikipedia.org Arginine is finally cleaved by the enzyme arginase to produce urea and regenerate ornithine, thus completing the cycle. wikipedia.org Similarly, in plants, canaline is converted to O-ureido-L-homoserine and then to canavanine. nih.gov While the anabolic (synthesis) reactions are parallel, a key difference lies in the catabolic (breakdown) phase. The cleavage of canavanine produces canaline, but there is currently no evidence that this regenerated canaline is reutilized to form O-ureido-L-homoserine, suggesting the plant cycle may not be fully closed in the same way as the mammalian one. nih.govoup.com

Enzymatic Steps Involved in Canavanine Anabolism

The biosynthesis of L-canavanine in leguminous plants is thought to follow a pathway analogous to the arginine biosynthesis portion of the urea cycle. Evidence from studies with jack bean (Canavalia ensiformis) seedlings suggests a route beginning with L-canaline. nih.gov This proposed pathway involves a two-step conversion of canaline to canavanine, with O-ureidohomoserine and canavaninosuccinic acid as key intermediates. researchgate.net

The initial step is the carbamylation of L-canaline to form O-ureidohomoserine. This reaction is catalyzed by an enzyme that utilizes carbamyl phosphate (B84403). Research has demonstrated the in vitro synthesis of O-ureidohomoserine from L-canaline and carbamyl phosphate using an enzyme purified from jack bean leaves. nih.gov Interestingly, the most purified forms of this enzyme also catalyzed the synthesis of citrulline from ornithine and carbamyl phosphate, suggesting that a single enzyme, likely with broad substrate specificity, may be responsible for both reactions in the leaves. nih.gov

The subsequent step involves the condensation of O-ureidohomoserine with aspartate to yield canavaninosuccinate (B1263244). This reaction is analogous to the formation of argininosuccinate (B1211890) from citrulline and aspartate. Studies using bovine and human liver extracts with high argininosuccinate synthetase (EC 6.3.4.5) activity have shown the formation of canavaninosuccinate from ureidohomoserine and aspartate in the presence of ATP. nih.gov The final step in this proposed pathway would be the cleavage of canavaninosuccinate to produce L-canavanine and fumarate, a reaction catalyzed by an enzyme analogous to argininosuccinate lyase.

While this pathway is supported by precursor feeding studies and in vitro enzymatic assays, it is important to note that the intermediates O-ureidohomoserine and canavaninosuccinic acid have not been isolated in vivo from jack bean plants, and the reutilization of canaline for ureidohomoserine formation in the plant has not been definitively demonstrated. nih.gov

Metabolism and Catabolism of Canavanine

L-canavanine serves as a crucial nitrogen storage molecule, particularly in the seeds of many leguminous plants. wikipedia.org In some species, such as the jack bean (Canavalia ensiformis), canavanine can constitute a significant portion of the seed's dry weight and represent the majority of the free amino acid nitrogen. uchicago.edu This accumulation of a nitrogen-rich non-protein amino acid provides a vital reservoir of nitrogen that is mobilized to support the growth and development of the embryo during germination. wikipedia.org The strategic storage of nitrogen in this form ensures that the seedling has an ample supply of this essential element for the synthesis of proteins, nucleic acids, and other primary metabolites during its early, vulnerable stages.

Beyond its role in nitrogen storage, the catabolism of canavanine is a key metabolic process that provides essential resources for the developing plant. The breakdown of canavanine releases not only nitrogen but also its carbon skeleton. nih.govoup.comnih.gov This carbon framework can be channeled into primary metabolic pathways to generate energy through respiration and to synthesize other vital metabolites. nih.gov This dual function highlights the metabolic efficiency of using canavanine as a storage compound, as it supplies both the nitrogen and the carbon building blocks necessary for the growing seedling. nih.govnih.gov

The primary catabolic pathway for L-canavanine in plants that synthesize it is initiated by the enzyme arginase (L-arginine amidinohydrolase, EC 3.5.3.1). nih.gov This enzyme catalyzes the hydrolytic cleavage of the guanidinooxy group from canavanine, yielding two products: L-canaline and urea. Plant arginases, particularly from canavanine-accumulating legumes like the jack bean, have been shown to effectively use canavanine as a substrate. Kinetic studies of mitochondrial arginase purified from jack bean revealed an apparent Michaelis constant (Km) of 38 millimolar for canavanine. nih.gov In contrast, the arginase from soybean, a legume that does not accumulate canavanine, has a very low affinity for this analog. nih.gov This suggests a specific adaptation of arginase in canavanine-producing plants to efficiently metabolize this compound.

EnzymeEC NumberSubstrateProductsPlant SourceApparent Km for Canavanine
Arginase 3.5.3.1L-CanavanineL-Canaline, UreaJack Bean (Canavalia ensiformis)38 mM

The urea produced from the arginase-mediated degradation of canavanine is subsequently hydrolyzed by the enzyme urease (urea amidohydrolase, EC 3.5.1.5). researchgate.net Urease is a nickel-containing metalloenzyme that is widespread in plants, including legumes. scielo.org.mxwikipedia.org It catalyzes the breakdown of urea into ammonia and carbon dioxide. nih.gov This reaction is a critical step in the mobilization of stored nitrogen from canavanine, as it converts the nitrogen in urea into ammonia, a form that can be readily assimilated by the plant into other essential nitrogen-containing compounds, such as amino acids. researchgate.netnih.gov The activity of urease is therefore essential for the developing plant to fully utilize the nitrogen stored in canavanine. scielo.org.mx

The other product of canavanine degradation by arginase, L-canaline, is further metabolized in a crucial detoxification and nitrogen-releasing step. This process is catalyzed by the enzyme L-canaline reductase. nih.govnih.gov This enzyme facilitates the NADPH-dependent reductive cleavage of L-canaline, breaking the O-N bond to produce L-homoserine and ammonia. nih.govnih.gov

Canaline reductase, which has been isolated and purified from jack bean leaves, is a dimeric protein with a mass of approximately 167 kDa, composed of two 82-kDa subunits. nih.govnih.gov The action of this enzyme serves three important functions for the plant:

Detoxification: It converts the potentially toxic L-canaline into less harmful compounds. nih.govnih.gov

Carbon Skeleton Utilization: It allows the carbon skeleton of canavanine, via homoserine, to be integrated into primary metabolic pathways. nih.govnih.gov

EnzymeEC NumberSubstrateProductsCofactorKey Functions
Canaline Reductase 1.6.6.-L-CanalineL-Homoserine, AmmoniaNADPHDetoxification, Increased Nitrogen Yield, Carbon Skeleton Utilization

Canavanine Utilization Pathways in Microorganisms (e.g., Canavanine-γ-Lyase in Pseudomonas spp. and Rhizobiales)

Certain rhizosphere-associated bacteria have developed specific enzymatic pathways to utilize L-canavanine as a sole source of carbon and nitrogen, thereby circumventing its toxic effects. nih.govuni-konstanz.de This capability is particularly prominent in specific species of Pseudomonas and in members of the order Rhizobiales, which are often found in association with leguminous plants that produce canavanine. nih.govrsc.org A novel degradation pathway has been identified in these microorganisms, centered around the key enzyme, canavanine-γ-lyase. nih.govbohrium.com

This pathway represents a significant adaptation for survival and growth in the legume rhizosphere, where canavanine can be present in root exudates. nih.gov The ability to metabolize this potent antimetabolite provides a competitive advantage to these microbes. nih.govresearchgate.net The bacterium Pseudomonas canavaninivorans, for instance, was specifically identified for its ability to grow efficiently using canavanine as its only source of carbon and nitrogen. uni-konstanz.de

The central reaction in this catabolic pathway is the conversion of canavanine to homoserine and hydroxyguanidine, a reaction catalyzed by the pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, canavanine-γ-lyase (CanγL). nih.govbohrium.com This enzyme facilitates the elimination of hydroxyguanidine from the canavanine molecule. nih.gov

Canavanine Import : Canavanine is likely transported into the bacterial cell by an ABC transporter system. bohrium.com

Canavanine Cleavage : The key step is catalyzed by canavanine-γ-lyase, which breaks down canavanine into homoserine and hydroxyguanidine. nih.govbohrium.com

Homoserine Metabolism : The resulting homoserine is then channeled into the tricarboxylic acid (TCA) cycle. This is facilitated by the induction of other enzymes such as homoserine dehydrogenase, aspartate-semialdehyde dehydrogenase, and aspartate-ammonia lyase. nih.govrsc.orgresearchgate.net

Hydroxyguanidine Export : The potentially toxic byproduct, hydroxyguanidine, is likely removed from the cell by a specific exporter protein. bohrium.com

Genomic analysis has revealed that the genes encoding canavanine-γ-lyase and the other enzymes of this pathway are often co-located in the same genomic locus or operon in both Pseudomonas and Rhizobiales. nih.govbohrium.com This genetic linkage underscores the dedicated nature of this metabolic pathway for canavanine utilization. nih.gov The presence of this pathway in legume symbionts like Rhizobium leguminosarum suggests its importance in the establishment and maintenance of the legume-rhizosphere relationship. nih.gov

Research Findings on Canavanine-γ-Lyase Pathway

Organism GroupKey EnzymeReaction CatalyzedMetabolic ProductsAssociated Enzymes
Pseudomonadaceae Canavanine-γ-lyase (CanγL)Canavanine → Homoserine + HydroxyguanidineL-Homoserine, HydroxyguanidineHomoserine dehydrogenase, Aspartate-semialdehyde dehydrogenase, Aspartate-ammonia lyase
Rhizobiales Canavanine-γ-lyase (CanγL)Canavanine → Homoserine + HydroxyguanidineL-Homoserine, HydroxyguanidineHomoserine dehydrogenase, Aspartate-semialdehyde dehydrogenase, Aspartate-ammonia lyase

Biological Roles and Ecological Interactions of Canavanine

Role in Plant Defense Mechanisms (Allelochemical Activity)

Canavanine plays a significant role in the defense of plants against a variety of biological threats, acting as a potent allelochemical. nih.govresearchgate.net This non-protein amino acid provides a formidable chemical barrier against predation and disease. nih.gov

Many leguminous plants produce and store large quantities of canavanine as a defensive strategy against herbivory. nih.gov This compound is highly toxic to a wide range of insects and other herbivores. wikipedia.orgnih.gov The mechanism of its toxicity involves its structural similarity to L-arginine, leading to its incorporation into nascent proteins by unsuspecting organisms. wikipedia.orgnih.gov This results in the synthesis of aberrant, dysfunctional "canavanyl proteins" that can disrupt cellular processes. nih.govresearchgate.net

The fruit fly, Drosophila, for instance, has been shown to be repelled by L-canavanine, indicating that insects can detect and avoid this toxic compound. nih.govnih.gov This avoidance behavior is a crucial survival mechanism for insects, preventing the ingestion of harmful plant-synthesized toxins. nih.govnih.gov Research has identified a specific G-protein-coupled receptor, DmXR, in Drosophila that is responsible for sensing L-canavanine, triggering a behavioral avoidance response. nih.govnih.gov

Some insects, however, have evolved mechanisms to tolerate canavanine. The larvae of the tobacco budworm, Heliothis virescens, can withstand high concentrations of dietary canavanine due to specific enzymes that detoxify it. wikipedia.org Similarly, the beetle Caryedes brasiliensis can metabolize canavanine and even use it as a nitrogen source for its own amino acid synthesis. wikipedia.org

Insect Responses to Canavanine Exposure

OrganismResponse to CanavanineMechanismReference
Drosophila melanogaster (Fruit Fly)Repellence and AvoidanceSensed by the DmX gustatory receptor. nih.govnih.gov
Heliothis virescens (Tobacco Budworm)ToleranceDetoxification via canavanine hydrolase and L-arginine kinase. wikipedia.org
Caryedes brasiliensis (Bruchid Beetle)Tolerance and UtilizationMetabolizes canavanine into canaline (B555070) and then homoserine and ammonia (B1221849), using it as a nitrogen source. wikipedia.org
Manduca sexta (Tobacco Hornworm)Toxicity and Developmental DisruptionIncorporation into proteins, leading to aberrant protein function. nih.govnih.gov

In addition to its anti-herbivore activity, canavanine exhibits antimicrobial properties, providing a chemical defense against various pathogens. researchgate.netjst.go.jpresearchgate.net It has been shown to possess antibacterial, antifungal, and antiviral activities. jst.go.jpresearchgate.net For example, L-canavanine extracted from alfalfa seeds has been reported to have a stringent effect on Bacillus cereus. researchgate.net The antimicrobial action is attributed to the same mechanism as its insecticidal effect: the incorporation of canavanine into microbial proteins in place of arginine, leading to altered protein structure and function, and ultimately, cell death. researchgate.net

Canavanine acts as a potent allelochemical, inhibiting the growth of neighboring plants. jst.go.jpresearchmap.jp This allelopathic activity helps canavanine-producing plants to reduce competition for resources. nih.govnih.gov Studies have shown that canavanine can suppress the growth of competing plant species. jst.go.jp For example, research on etiolated seedlings of Vicia villosa (hairy vetch) confirmed the strong allelopathic activities of this plant, with canavanine being identified as a key allelochemical. researchmap.jp A concentration of 10 μM canavanine was found to strongly inhibit the division of lettuce protoplasts. researchmap.jp

The inhibitory effect of canavanine on plant growth is likely due to its interference with essential cellular processes, similar to its effects on insects and microbes. researchgate.net By disrupting protein synthesis and function in competing plants, canavanine can significantly hinder their development. researchgate.net

Recent research has revealed that canavanine is not only stored in seeds but can also be exuded from the roots of certain plants, such as hairy vetch (Vicia villosa). nih.govnih.gov This root exudation has a significant impact on the soil microbial community. nih.govnih.gov The release of L-canavanine into the rhizosphere alters the composition and diversity of soil microbes. nih.gov

A study on hairy vetch found that the application of L-canavanine to the soil led to an increase in the abundance of Firmicutes and Actinobacteria, while the populations of Proteobacteria and Acidobacteria decreased. nih.gov This suggests that canavanine can selectively promote the growth of certain beneficial bacteria while inhibiting others, thereby shaping the microbial environment to the plant's advantage. nih.govnih.gov The alteration of the soil microbial community and metabolic pathways by canavanine may enhance the survival chances of hairy vetch seedlings. nih.gov

Effect of L-Canavanine on Soil Microbial Phyla

Microbial PhylumEffect of L-Canavanine AdditionReference
FirmicutesIncreased Abundance nih.gov
ActinobacteriaIncreased Abundance nih.gov
ProteobacteriaDecreased Abundance nih.gov
AcidobacteriaDecreased Abundance nih.gov

Specific Organismal Interactions and Adaptations

The potent biological activity of canavanine has led to a co-evolutionary arms race between canavanine-producing plants and the organisms that interact with them. This is particularly evident in the interactions between these plants and herbivorous insects.

The tobacco hornworm, Manduca sexta, is a well-studied example of an insect that is susceptible to the toxic effects of canavanine. nih.govnih.gov When Manduca sexta larvae ingest canavanine, it is incorporated into their proteins in place of arginine. nih.govnih.gov This leads to the formation of canavanyl proteins, which can have impaired biological function. nih.gov

Research has shown that the incorporation of canavanine into the lysozyme (B549824) of Manduca sexta results in a significant loss of the enzyme's catalytic activity. nih.gov Specifically, the replacement of 21% of the arginine residues with canavanine led to a 49.5% loss of catalytic activity. nih.gov This disruption of protein function can have severe consequences for the insect's development and survival. nih.gov The biological burdens of canavanyl protein formation in canavanine-treated Manduca sexta larvae are carried throughout their remaining life cycle. nih.gov

Behavioral Repellency in Insects (e.g., Drosophila via Gustatory Receptor Neurons)

L-canavanine, a nonprotein amino acid found in certain legumes, serves as a potent defensive compound against insect herbivores not only through its toxicity but also by acting as a behavioral repellent. nih.gov In the fruit fly, Drosophila melanogaster, this repellency is mediated by the gustatory system, which allows the insect to detect and avoid consuming food containing this toxic substance. nih.gov This avoidance behavior is a critical survival mechanism, preventing the ingestion of a compound that can be lethal by interfering with protein synthesis. nih.gov

The detection of L-canavanine in Drosophila involves specific gustatory receptor neurons (GRNs) that are sensitive to bitter compounds. nih.gov Research has identified key molecular players in this process. Initially, an orphan G-protein-coupled receptor known as DmX was identified as a sensor for L-canavanine. nih.gov The activation of DmX in bitter-sensitive GRNs was shown to trigger the premature retraction of the proboscis, the fly's feeding tube, thereby preventing the consumption of canavanine-laced food. nih.gov The disruption of the gene encoding the DmX receptor, mangetout (mtt), was found to suppress the repellent effect of L-canavanine. nih.gov

Subsequent studies have revealed a more complex mechanism for L-canavanine detection, indicating that members of the Gustatory Receptor (Gr) family are also essential for this process. nih.gov Specifically, the gustatory receptors Gr8a and Gr66a have been shown to be indispensable for sensing L-canavanine. nih.gov Flies with mutations in the genes for these receptors displayed a lack of the typical avoidance response to canavanine. nih.gov While Gr66a is known to be involved in detecting multiple aversive compounds, Gr8a appears to be more narrowly tuned, with mutant flies responding normally to other repellents. nih.gov This suggests that the sensation of aversive tastants like L-canavanine may involve assemblies of gustatory receptors, including both broadly and narrowly tuned subunits. nih.gov

The following table summarizes the key receptors involved in L-canavanine detection in Drosophila.

ReceptorTypeFunction in Canavanine DetectionReference
DmX G-protein-coupled receptorSenses L-canavanine, triggering proboscis retraction. nih.gov
Gr8a Gustatory ReceptorEssential for the behavioral and electrophysiological responses to L-canavanine; appears to be narrowly tuned. nih.gov
Gr66a Gustatory ReceptorRequired for detecting L-canavanine and other aversive tastants; acts as a coreceptor. nih.gov

Detoxification Strategies in Canavanine-Tolerant Herbivores (e.g., Caryedes brasiliensis, Heliothis virescens)

While canavanine is toxic to a wide range of insects, some specialist herbivores have evolved sophisticated detoxification mechanisms that allow them to feed on canavanine-rich plants. These strategies not only neutralize the toxicity of canavanine but, in some cases, also enable the insect to utilize this nitrogen-rich compound as a nutrient source. nih.govresearchgate.net

A prime example of a canavanine-specialist is the bruchid beetle, Caryedes brasiliensis, the larvae of which develop exclusively within the seeds of Dioclea megacarpa, a legume that can contain up to 13% L-canavanine by dry weight. nih.gov This beetle has evolved a multi-pronged strategy to overcome the toxic effects of canavanine. A key component of this is an exceptionally high level of urease activity, which facilitates the breakdown of canavanine into ammonia via urea (B33335). nih.gov This process effectively detoxifies the canavanine and provides a source of nitrogen that the larvae can use for the biosynthesis of essential amino acids. nih.govresearchgate.net Furthermore, C. brasiliensis possesses a highly discriminating arginyl-tRNA synthetase. nih.gov This enzyme is crucial because the toxicity of canavanine stems from its structural similarity to arginine, which can lead to its incorporation into proteins, resulting in non-functional proteins. The arginyl-tRNA synthetase of C. brasiliensis is able to distinguish between arginine and canavanine, thus preventing the misincorporation of canavanine into newly synthesized proteins. nih.gov

Another insect that exhibits remarkable tolerance to canavanine is the tobacco budworm, Heliothis virescens. Larvae of this species can survive on diets containing very high concentrations of canavanine. nih.gov Unlike C. brasiliensis, the primary detoxification pathway in H. virescens involves the reductive cleavage of L-canavanine. osti.govnih.gov This process is mediated by a constitutive enzyme found in the larval gut, canavanine hydrolase, which breaks down canavanine into L-homoserine and hydroxyguanidine. nih.gov The hydroxyguanidine is then further reduced to guanidine. nih.gov This metabolic pathway effectively neutralizes the toxicity of canavanine, allowing the larvae to feed on canavanine-containing plants with minimal adverse effects. nih.gov

The table below outlines the detoxification strategies of these two canavanine-tolerant herbivores.

OrganismPrimary Detoxification MechanismKey Enzymes/ProcessesEnd ProductsReference
Caryedes brasiliensis Enzymatic degradation and prevention of incorporation into proteins.High urease activity; Discriminating arginyl-tRNA synthetase.Ammonia, Urea nih.govnih.gov
Heliothis virescens Reductive cleavage.Canavanine hydrolase; Reductase.L-homoserine, Guanidine nih.govosti.gov

Microbial Resistance and Degradation Mechanisms (e.g., Escherichia coli, Saccharomyces cerevisiae, Mesorhizobium tianshanense)

Microorganisms have also developed various strategies to cope with the presence of L-canavanine. These mechanisms range from active transport to enzymatic degradation, enabling them to survive in environments where this toxic amino acid analogue is present.

In the symbiotic nitrogen-fixing bacterium Mesorhizobium tianshanense, resistance to canavanine is crucial for its interaction with leguminous host plants that produce this compound. researchgate.net This bacterium employs an active efflux system to pump canavanine out of the cell, thereby preventing it from reaching toxic intracellular concentrations. researchgate.net This system is centered around a putative exporter protein called MsiA, which belongs to the LysE family of translocators. researchgate.net The expression of the msiA gene is activated by the presence of canavanine and is regulated by a LysR family transcriptional regulator, MsiR. researchgate.net This resistance mechanism is not only important for survival in the presence of canavanine but also plays a role in the bacterium's ability to adhere to root hairs and survive in the rhizosphere of canavanine-producing legumes. researchgate.net

The bacterium Escherichia coli exhibits sensitivity to canavanine, which has been shown to inhibit the synthesis of polyamines, molecules essential for DNA synthesis and phage morphogenesis. nih.gov While E. coli does not possess the specialized resistance mechanisms of M. tianshanense, its response to canavanine provides insights into the compound's mode of action. The ability of some bacteria to acquire resistance genes through horizontal gene transfer is a well-documented phenomenon, and it is plausible that such mechanisms could confer canavanine resistance in some strains. nih.gov

In the yeast Saccharomyces cerevisiae, while specific mechanisms for canavanine degradation are not as well-defined as in some bacteria, its general capacity for metabolizing a wide range of compounds suggests potential pathways. Yeasts are known to degrade various organic compounds, and it is possible that some strains possess enzymes capable of breaking down canavanine. nih.gov The study of canavanine's effects on other microorganisms has shown that it can inhibit growth, but some microbes have been observed to overcome this inhibition, suggesting the presence of detoxification or degradation pathways. dntb.gov.ua

The following table summarizes the known and potential resistance mechanisms in these microorganisms.

OrganismResistance/Degradation MechanismKey Proteins/PathwaysReference
Mesorhizobium tianshanense Active efflux of canavanine.MsiA (exporter protein); MsiR (transcriptional regulator). researchgate.net
Escherichia coli No specialized resistance; sensitive to canavanine's effects on polyamine synthesis.Inhibition of polyamine synthesis. nih.gov
Saccharomyces cerevisiae Potential for enzymatic degradation.General metabolic pathways for organic compounds. nih.gov

Role in Plant-Microbe Symbiotic Relationships

L-canavanine plays a significant role in mediating the intricate symbiotic relationships between leguminous plants and soil microbes. This toxic amino acid, produced by certain legumes, can act as a signaling molecule and a selective agent, influencing the microbial community in the rhizosphere and shaping the outcome of symbiotic interactions. nih.gov

In the symbiosis between alfalfa (Medicago sativa) and the nitrogen-fixing bacterium Sinorhizobium meliloti, canavanine has been identified as a quorum-sensing-interfering (QSI) compound. nih.govnih.gov Quorum sensing is a process of cell-to-cell communication that allows bacteria to coordinate their gene expression based on population density. In S. meliloti, quorum sensing influences the production of exopolysaccharide II (EPS II), which is important for the nodulation process. nih.gov Canavanine, present in alfalfa seed exudates, can interfere with the quorum-sensing systems of S. meliloti, thereby modulating the expression of genes involved in symbiosis. nih.govnih.gov This suggests that the host plant may use canavanine to manipulate the behavior of its symbiotic partner, potentially to optimize the nitrogen-fixing process. nih.gov

Furthermore, the production of canavanine by the host plant can act as a selective pressure on the microbial populations in the soil. researchgate.net By exuding canavanine into the rhizosphere, the plant can favor the growth of microbes that are resistant to its toxic effects, such as canavanine-resistant strains of rhizobia. researchgate.net This selection process can help to ensure that the plant establishes a symbiotic relationship with compatible and effective nitrogen-fixing bacteria. The ability of rhizobia to resist canavanine is therefore an important factor for successful symbiosis with canavanine-producing legumes. researchgate.net

The role of plant hormones in symbiotic relationships is also well-established, and it is possible that canavanine may interact with these hormonal pathways. researchgate.net Plant hormones such as auxins and cytokinins are known to be involved in the development of root nodules, the structures where nitrogen fixation occurs. researchgate.net While direct interactions between canavanine and plant hormone signaling have not been extensively studied, the influence of canavanine on microbial behavior could indirectly affect the hormonal balance in the plant and thus impact nodule formation and function.

The table below provides a summary of the roles of canavanine in plant-microbe symbiotic relationships.

Symbiotic InteractionRole of CanavanineMechanismReference
Medicago sativa - Sinorhizobium melilotiQuorum-sensing interferenceInterferes with bacterial cell-to-cell communication, affecting the production of exopolysaccharide II (EPS II). nih.govnih.gov
Canavanine-producing legumes - RhizobiaSelective agent in the rhizosphereFavors the growth of canavanine-resistant rhizobia, ensuring the establishment of a successful symbiosis. researchgate.net

Molecular and Cellular Mechanisms of Canavanine Action

Antimetabolic Effects through Arginine Mimicry

The primary mechanism of canavanine's toxicity lies in its ability to be mistaken for arginine by cellular machinery, leading to the synthesis of aberrant proteins and subsequent disruption of cellular function. wikipedia.orgnih.gov

Substrate Activity for Arginyl-tRNA Synthetase

Due to its structural resemblance to L-arginine, L-canavanine serves as a substrate for arginyl-tRNA synthetase. researchgate.netnih.govnih.gov This enzyme is responsible for charging transfer RNA (tRNA) molecules with their corresponding amino acids, a critical step in protein synthesis. While most arginyl-tRNA synthetases can effectively bind to and activate canavanine, the efficiency of this process can vary between organisms. nih.govnih.gov For instance, the arginyl-tRNA synthetase from soybean, a canavanine-non-producing plant, readily produces canavanyl-tRNAArg, whereas the enzyme from the canavanine-producing jack bean exhibits a significantly higher discrimination factor against canavanine, a mechanism to prevent autotoxicity. nih.gov This enzymatic recognition and subsequent charging of tRNA with canavanine is the gateway to its incorporation into proteins. nih.govuchicago.edu

Incorporation into Nascent Polypeptides Leading to "Canavanyl Proteins"

Once canavanine is attached to an arginine-specific tRNA (forming canavanyl-tRNAArg), it is incorporated into nascent polypeptide chains during translation. researchgate.netnih.govnih.gov This process occurs because the ribosome, the cellular machinery for protein synthesis, does not distinguish between arginine-tRNAArg and canavanyl-tRNAArg. oup.com The result is the formation of "canavanyl proteins," in which canavanine residues replace arginine residues. researchgate.netnih.gov The extent of this incorporation can be significant. For example, in studies with an arginine auxotroph of Escherichia coli, it was found that at least 13, and possibly up to 19, of the 20 to 22 arginine residues in the alkaline phosphatase enzyme could be replaced by canavanine. researchgate.net Similarly, in human glioblastoma cells cultured in the absence of arginine, approximately 12.6% of all arginine sites were occupied by canavanine after 48 hours of exposure. mdpi.com

Table 1: Incorporation of Arginine and Canavanine into Proteins of U251MG Glioblastoma Cells This interactive table summarizes the percentage of arginine sites occupied by arginine or canavanine under specific experimental conditions.

Condition Duration Incorporation (%)
50 µM Canavanine 48 hours 12.6
100 µM Arginine 48 hours 68.3

Alteration of Protein Three-Dimensional Conformation and Function

The substitution of arginine with canavanine leads to the production of structurally aberrant proteins with altered three-dimensional conformations. researchgate.netnih.gov This structural disruption is a key factor in canavanine's toxicity. wikipedia.org The altered conformation can impair or completely abolish the protein's normal biological function. researchgate.net Experimental evidence from studies on the migratory locust vitellogenin has demonstrated that the incorporation of canavanine can disrupt the tertiary and/or quaternary structure of the protein. researchgate.netnih.gov This leads to dysfunctional proteins that can disrupt critical cellular reactions. nih.govnih.gov

Impact of Guanidinooxy Group Basicity on Protein Structure and Function

A critical difference between canavanine and arginine lies in the basicity of their respective side chains. The guanidinooxy group of canavanine is significantly less basic than the guanidino group of arginine. nih.gov This difference in basicity has profound implications for protein structure. The positively charged guanidinium (B1211019) group of arginine is crucial for forming ionic bonds (salt bridges) that stabilize the folded structure of many proteins. Canavanyl proteins, lacking this capacity for strong ionic interactions, often fail to fold correctly, leading to altered structure and loss of function. nih.gov This inability to form essential ionic bonds is a fundamental reason why the incorporation of canavanine results in functionally compromised proteins.

Effects on Macromolecular Synthesis and Cellular Processes (Excluding Human Clinical Context)

The formation of dysfunctional canavanyl proteins has cascading effects on various cellular processes, including the synthesis of macromolecules like DNA.

Disruption of DNA Replication (e.g., in transformed mammalian cells, bovine parvovirus)

Canavanine has been shown to inhibit DNA synthesis in various biological systems. nih.govnih.govresearchgate.net In transformed mammalian cells, such as hamster and mouse cell lines, canavanine can reversibly inhibit DNA replication. nih.govnih.gov This inhibition is often linked to the incorporation of canavanine into proteins that are essential for DNA synthesis. researchgate.net

The effects of canavanine on viral replication have also been studied. In the case of bovine parvovirus (BPV), a single-stranded DNA virus, L-canavanine was found to inhibit the synthesis of virus-specific proteins, which in turn halted viral DNA replication. nih.govmicrobiologyresearch.org This inhibition was reversible; upon removal of canavanine, viral protein synthesis resumed, followed by the recommencement of viral DNA synthesis. nih.govmicrobiologyresearch.org This indicates that the production of functional viral proteins is a prerequisite for BPV DNA replication and that canavanine's disruption of protein synthesis is the primary mechanism of its antiviral action in this context. nih.govmicrobiologyresearch.org

Inhibition of RNA Synthesis and Metabolism (e.g., in E. coli, Chlamydomonas reinhardi, Glycine max)

L-canavanine sulfate (B86663), a structural analog of L-arginine, has been shown to interfere with RNA synthesis and metabolism in various organisms. In the bacterium Escherichia coli, canavanine's presence can disrupt normal RNA synthesis. researchgate.netnih.gov Specifically, in an arginine-deficient strain of E. coli where RNA synthesis is halted, the introduction of canavanine can partially restore it. researchgate.net However, in a different strain where RNA synthesis proceeds without arginine, canavanine acts as an inhibitor. researchgate.net This inhibitory effect can be reversed by removing canavanine from the culture medium or by the addition of chloramphenicol. researchgate.net These findings suggest that canavanine may act on triphosphonucleoside kinases, which are inhibited by this arginine analog in certain strains. researchgate.net

In higher plants, canavanine has also been observed to strongly inhibit both DNA and RNA synthesis, with a primary inhibitory effect suggested on the RNA synthesizing system. researchgate.net The incorporation of canavanine into proteins can lead to the disruption of critical reactions involved in RNA and DNA metabolism. documentsdelivered.com

Modulation of Protein Synthesis and Transport

Canavanine significantly impacts protein synthesis and transport due to its structural similarity to arginine. It acts as a substrate for arginyl-tRNA synthetase, leading to its incorporation into nascent polypeptide chains. scientificlabs.co.ukresearchgate.net This results in the formation of structurally aberrant "canavanyl proteins" that may not function correctly. scientificlabs.co.ukwikipedia.org The altered three-dimensional conformation of these proteins can disrupt their normal cellular activities. researchgate.net

In IMR-90 human fibroblasts, proteins synthesized in the presence of canavanine were degraded twice as fast as those made in the presence of arginine. nih.gov Furthermore, electrophoretic analysis revealed different banding patterns for proteins labeled with canavanine compared to those labeled with arginine, indicating structural differences. nih.gov

Canavanine's influence extends to protein transport and secretion. In Hep G2 cells, canavanine inhibited the secretion of 11 plasma proteins studied, with the extent of inhibition varying among different proteins. nih.gov For instance, the secretion of alpha 1 antitrypsin and alpha 1 anti-chymotrypsin was inhibited by 43-53%, while the secretion of transferrin was almost completely abolished with a 93% inhibition. nih.gov This inhibition is not solely due to interference with the proteolytic processing of prosecretory proteins but is also attributed to structural distortions in the canavanine-containing proteins, making them more susceptible to proteolysis. nih.gov

In chicken embryo erythroid cells, canavanine was found to inhibit the post-translational assembly of vimentin (B1176767) into filaments, without affecting the synthesis of the vimentin protein itself. researchgate.net The canavanine-containing vimentin accumulates in the soluble fraction of the cell and turns over, while arginine-containing vimentin assembles into the cytoskeleton. researchgate.net

Impact on Arginine Metabolism and Uptake Pathways

As a close structural analog of L-arginine, canavanine directly interferes with arginine metabolism and its transport into cells. documentsdelivered.com It can act as a competitive inhibitor of enzymes that utilize arginine as a substrate. For instance, in chicks, canavanine has been shown to reduce kidney arginase activity. nih.gov

In the jack bean (Canavalia ensiformis), a plant that produces high concentrations of canavanine, there is significant transport of canavanine from the cotyledons to the aboveground parts of the plant during development, indicating a role in nitrogen transport and metabolism. nih.govresearchgate.net However, in organisms not adapted to its presence, canavanine can disrupt the normal metabolic pathways of arginine. documentsdelivered.com

The affinity of arginase for canavanine varies between species. Jack bean arginase has an apparent K(m) of 38 millimolar for canavanine, whereas soybean arginase has a much lower affinity for this analog. researchgate.net

Inhibition of Enzyme Activities (e.g., β-galactosidase, lysozyme (B549824), nitric oxide synthase-like activity)

Canavanine has been demonstrated to inhibit the activity of several enzymes, either through direct competition with arginine or by being incorporated into the enzyme's structure, leading to a non-functional protein.

β-galactosidase: In Sinorhizobium meliloti, L-canavanine has been shown to inhibit gene expression, as measured by β-galactosidase activity. researchgate.net

Lysozyme: In the tobacco hornworm Manduca sexta, the incorporation of canavanine into lysozyme results in a significant loss of its catalytic activity. nih.govresearchgate.net When 21% of the arginine residues were replaced by canavanine, there was a 49.5% loss of catalytic activity. nih.govresearchgate.net Interestingly, the same level of canavanine incorporation into the lysozyme of the giant silk moth Hyalophora cecropia did not affect its activity, highlighting species-specific differences in the functional consequences of canavanine incorporation. nih.govresearchgate.net

Nitric Oxide Synthase-like Activity: Canavanine is a known inhibitor of nitric oxide synthase (NOS) activity. scientificlabs.co.ukfrontiersin.orgsigmaaldrich.comnih.gov In tomato roots, canavanine treatment led to a significant inhibition of arginine-dependent NOS-like activity. frontiersin.org It is a selective inhibitor of the inducible form of nitric oxide synthase (iNOS). scientificlabs.co.uksigmaaldrich.comnih.govresearchgate.net

Table 1: Effects of DL-Canavanine Sulfate on Enzyme Activity

Enzyme Organism/System Effect of Canavanine Reference
β-galactosidase Sinorhizobium meliloti Inhibition of gene expression researchgate.net
Lysozyme Manduca sexta Loss of catalytic activity upon incorporation nih.govresearchgate.net
Lysozyme Hyalophora cecropia No effect on catalytic activity upon incorporation nih.govresearchgate.net
Nitric Oxide Synthase-like activity Tomato Roots Inhibition frontiersin.org
Inducible Nitric Oxide Synthase (iNOS) Various Selective Inhibition scientificlabs.co.uksigmaaldrich.comnih.govresearchgate.net

Effects on Signal Transduction Pathways (e.g., Prosurvival Kinase Inhibition in in vitro Glioblastoma Models)

Recent research has highlighted the impact of canavanine on cellular signal transduction pathways, particularly in the context of cancer cells. In in vitro models of human glioblastoma, canavanine has been shown to inhibit prosurvival kinases. nih.govnih.govresearchgate.net

A combinatory treatment of canavanine and arginine deprivation in U251MG and U87MG human glioblastoma cells led to the inhibition of key prosurvival kinases such as Focal Adhesion Kinase (FAK), Akt, and AMP-activated protein kinase (AMPK). nih.govnih.gov Specifically, a 48-hour incubation with canavanine in arginine-free conditions resulted in a roughly 50% decrease in Akt activation in both glioblastoma cell lines. nih.gov

Furthermore, this combined treatment augmented the proapoptotic signaling pathway activated by arginine deprivation, as evidenced by the increased phosphorylation of stress-activated protein kinase SAPK/JNK and mitogen-activated protein kinase p38. nih.gov Canavanine also enhanced endoplasmic reticulum (ER) stress and profoundly promoted proapoptotic responses selectively in the malignant glioblastoma cells. nih.gov

Table 2: Impact of this compound on Signal Transduction in Glioblastoma Cells

Signaling Molecule/Pathway Cell Line Effect of Canavanine Reference
FAK U251MG, U87MG Inhibition nih.govnih.gov
Akt U251MG, U87MG Inhibition of activation nih.gov
AMPK U251MG, U87MG Inhibition nih.govnih.gov
SAPK/JNK U251MG, U87MG Increased phosphorylation nih.gov
p38 U251MG, U87MG Increased phosphorylation nih.gov

Toxicity Mechanisms of Canavanine Metabolites (e.g., Canaline)

Inhibition of Pyridoxal (B1214274) Phosphate-Dependent Enzymes by Canaline (B555070)

The toxicity of canavanine is not solely due to its incorporation into proteins but also stems from its metabolic breakdown products. Cleavage of canavanine by the enzyme arginase produces L-canaline and urea (B33335). wikipedia.org Canaline, in particular, is a potent toxin that exhibits its effects by inhibiting a crucial class of enzymes.

L-canaline is a powerful inhibitor of pyridoxal phosphate (B84403) (PLP)-dependent enzymes. nih.govnih.gov PLP, the active form of vitamin B6, is a vital coenzyme for a wide array of enzymatic reactions, especially in amino acid metabolism. mdpi.comresearchgate.neteurekaselect.com Canaline forms an oxime-type compound with the pyridoxal 5'-phosphate at the active site of these enzymes, effectively inactivating them. nih.gov

Formation of Stable Oximes with Carbonyl Compounds

DL-Canavanine, a structural analog of arginine, can participate in reactions with carbonyl compounds, leading to the formation of stable adducts. wikipedia.orguchicago.edunih.gov The primary mechanism for forming a stable oxime, however, necessitates the initial conversion of canavanine into a molecule containing a carbonyl group. nih.gov

The formation of an oxime is a chemical reaction between a carbonyl compound (an aldehyde or a ketone) and a hydroxylamine (B1172632) derivative. nih.govkhanacademy.org The process begins with the nucleophilic attack of the hydroxylamine on the carbonyl carbon, leading to a tetrahedral intermediate known as a hemiaminal. nih.gov This intermediate then undergoes dehydration, eliminating a water molecule to form the C=N-O linkage characteristic of an oxime. nih.govmasterorganicchemistry.com Oxime bonds are generally noted for their stability, particularly at physiological pH, when compared to corresponding imines or hydrazones. rsc.org

In the context of canavanine, enzymatic oxidation by an L-amino acid oxidase or a transaminase can convert it to its α-keto acid form, α-keto-γ-guanidinooxybutyrate, also referred to as ketocanavanine. nih.gov This molecule possesses a carbonyl group at the alpha position, making it a suitable substrate for oxime formation. nih.gov

Research has shown that this ketocanavanine intermediate can form stable derivatives with carbonyl-reactive compounds. For instance, in the presence of semicarbazide, a stable semicarbazone derivative of ketocanavanine is formed. nih.gov The formation of this adduct is significant because it prevents a subsequent beta,gamma-elimination reaction that would otherwise produce hydroxyguanidine. nih.gov The stability of this semicarbazone, which forms through a similar condensation mechanism to an oxime, strongly suggests that ketocanavanine can readily form stable oximes with hydroxylamines.

Furthermore, canavanine itself can react with carbonyl-containing compounds, such as pyridoxal derivatives. The incubation of canavanine with 5'-deoxypyridoxal has been documented. nih.gov In this type of interaction, the α-amino group of canavanine reacts with the aldehyde group of the pyridoxal molecule to form an imine (or Schiff base). libretexts.org While this imine is structurally distinct from an oxime, the reaction highlights the reactivity between canavanine and carbonyls.

The table below summarizes the key reactions involving canavanine and its derivatives with carbonyl compounds or reagents that lead to the formation of stable adducts like oximes and semicarbazones.

Table 1. Reactions of Canavanine Derivatives with Carbonyl Reagents

Canavanine Derivative Carbonyl Compound/Reagent Resulting Product Significance
α-keto-γ-guanidinooxybutyrate (Ketocanavanine) Hydroxylamine (Hypothetical) Ketocanavanine Oxime Formation of a stable oxime adduct.
α-keto-γ-guanidinooxybutyrate (Ketocanavanine) Semicarbazide Ketocanavanine Semicarbazone Formation of a stable derivative that prevents elimination reactions. nih.gov

Analytical Methodologies in Canavanine Research

Spectroscopic and Chromatographic Techniques

Spectroscopic and chromatographic techniques are fundamental to the qualitative and quantitative analysis of canavanine in biological samples. These methods offer high sensitivity and specificity, allowing researchers to accurately measure canavanine concentrations and monitor the activity of enzymes involved in its metabolism.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method used for the separation, identification, and quantification of volatile and semi-volatile compounds. Due to the polar and non-volatile nature of amino acids like canavanine, a crucial derivatization step is required prior to GC-MS analysis. sigmaaldrich.com This process chemically modifies the canavanine molecule, increasing its volatility and thermal stability, making it suitable for gas chromatographic separation. mdpi.com

Common derivatization techniques for amino acids include:

Silylation: This involves replacing active hydrogen atoms in the amino and carboxyl groups with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. Reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to form TBDMS derivatives, which are known for their stability. sigmaaldrich.com

Acylation/Esterification: This two-step process first converts the carboxyl group to an ester (e.g., a methyl ester) and then acylates the amino group. mdpi.com

Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique fragmentation pattern that confirms the identity of the compound and allows for accurate quantification. wvu.edu

Table 1: Key Steps in GC-MS Quantification of Canavanine
StepDescriptionCommon Reagents/Techniques
Sample PreparationExtraction of canavanine from the biological matrix.Acid hydrolysis, solid-phase extraction.
DerivatizationChemical modification to increase volatility.Silylation (e.g., MTBSTFA), Acylation/Esterification.
GC SeparationSeparation of derivatized canavanine from other components.Capillary column with a suitable stationary phase.
MS DetectionIdentification and quantification based on mass-to-charge ratio.Electron ionization (EI), Selected Ion Monitoring (SIM).

Colorimetric assays provide a simpler and often more rapid method for the quantification of canavanine. One of the most specific colorimetric methods for canavanine detection involves the pentacyanoammoniumferrate reaction . This reaction is highly specific for the guanidinooxy group of canavanine, resulting in the formation of a colored product that can be quantified using a spectrophotometer. The intensity of the color produced is directly proportional to the concentration of canavanine in the sample. This method has been successfully applied to determine canavanine content in extracts from various leguminous plants.

Spectrophotometry is a widely used technique to measure the rate of enzymatic reactions by monitoring the change in absorbance of either a substrate, a product, or a coupled indicator dye over time. This is particularly useful in studying the enzymes involved in canavanine metabolism.

Arginase Activity: An arginase-based assay can be used to specifically measure canavanine. In this assay, the enzyme arginase hydrolyzes canavanine to canaline (B555070) and urea (B33335). The resulting canaline can then be quantified spectrophotometrically, for instance, by its ability to bleach the yellow color of pyridoxal (B1214274) 5'-phosphate. nih.gov The rate of this color change is proportional to the arginase activity, which in turn can be related to the initial canavanine concentration. Commercial colorimetric assay kits are also available to quantify arginase activity by detecting the urea produced. abcam.cnsigmaaldrich.comabcam.com

Ornithine Transcarbamoylase (OTC) Activity: Canavanine has been shown to act as a repressor of ornithine transcarbamylase. nih.govnih.gov The effect of canavanine on OTC activity can be monitored using a spectrophotometric assay that measures the formation of citrulline from ornithine and carbamoyl (B1232498) phosphate (B84403). The rate of the reaction can be determined by measuring the appearance of the colored product formed when citrulline reacts with diacetyl monoxime.

Isotopic Labeling and Tracing Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system. By introducing molecules containing a stable or radioactive isotope, researchers can follow their path through various biochemical reactions and determine their incorporation into macromolecules.

Radiolabeled precursors are instrumental in elucidating the biosynthesis and metabolic pathways of canavanine, as well as its impact on the synthesis of essential macromolecules.

[14C]carbamoyl phosphate: This precursor is used to study the biosynthesis of canavanine. Carbamoyl phosphate is a key intermediate in the urea cycle and in the synthesis of arginine, the structural analog of canavanine. By tracing the incorporation of the 14C label, researchers can identify the enzymatic steps involved in the formation of the canavanine molecule.

[14C]canavanine: The use of radiolabeled canavanine allows for the direct tracking of its absorption, distribution, metabolism, and excretion in an organism. nih.gov It is particularly valuable for studying its incorporation into proteins in place of arginine.

[3H]thymidine: Tritiated thymidine (B127349) is a specific precursor for DNA synthesis. The rate of [3H]thymidine incorporation is a direct measure of cell proliferation. researchgate.net By exposing cells to canavanine and [3H]thymidine simultaneously, researchers can assess the inhibitory effects of canavanine on DNA replication and cell division.

[3H]adenine: Tritiated adenine (B156593) serves as a precursor for the synthesis of both DNA and RNA. Its incorporation can be used to study the effects of canavanine on nucleic acid synthesis. A reduction in the incorporation of [3H]adenine in the presence of canavanine would indicate an inhibition of these fundamental cellular processes.

Table 2: Applications of Radiolabeled Precursors in Canavanine Research
Radiolabeled PrecursorPrimary ApplicationInformation Gained
[14C]carbamoyl phosphateBiosynthesis studiesElucidation of the canavanine biosynthetic pathway.
[14C]canavanineMetabolic and incorporation studiesTracking canavanine's fate in the body and its incorporation into proteins.
[3H]thymidineDNA synthesis and cell proliferation assaysAssessment of canavanine's cytostatic and cytotoxic effects.
[3H]adenineNucleic acid synthesis assaysEvaluation of canavanine's impact on DNA and RNA synthesis.

The analysis of isotope incorporation into macromolecules such as proteins, DNA, and RNA provides direct evidence of the metabolic consequences of canavanine exposure.

Protein Incorporation: The primary mechanism of canavanine's toxicity is its incorporation into proteins in place of arginine. researchgate.net This can be demonstrated by incubating cells or organisms with [14C]canavanine and subsequently isolating and analyzing the proteins. The presence of radioactivity in the protein fraction confirms the synthesis of canavanine-containing, aberrant proteins. nih.gov Studies have shown that the incorporation of canavanine can lead to the production of structurally and functionally compromised proteins. researchgate.net

DNA and RNA Synthesis: The impact of canavanine on nucleic acid synthesis can be quantified by measuring the incorporation of radiolabeled precursors like [3H]thymidine (for DNA) and [3H]uridine or [3H]adenine (for RNA). Cells are treated with canavanine and the respective radiolabeled nucleoside. After a specific incubation period, the macromolecules are precipitated, and the amount of incorporated radioactivity is measured using a scintillation counter. A decrease in radioactivity in canavanine-treated cells compared to controls indicates an inhibition of DNA or RNA synthesis.

These analytical methodologies, from the precise quantification offered by GC-MS to the detailed metabolic insights provided by isotopic tracing, are indispensable tools in the ongoing research into the biochemical properties and biological effects of DL-Canavanine sulfate (B86663).

Molecular and Cell Biology Techniques

In the study of DL-Canavanine sulfate, a variety of molecular and cell biology techniques are employed to understand its mechanism of action, its incorporation into proteins, and its effects on cellular processes. These methodologies allow for detailed analysis at the molecular and cellular levels, providing insights into the biochemical consequences of this non-protein amino acid.

Electrophoretic Analysis of Proteins and Nucleic Acids

Electrophoretic techniques are fundamental in canavanine research for separating and analyzing proteins and nucleic acids. These methods are used to detect changes in protein profiles and to study the impact of canavanine on the synthesis of macromolecules.

One common approach involves the use of isoelectric focusing (IEF) and sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) . In studies with IMR-90 fibroblasts, these techniques were used to compare the protein banding patterns of cells treated with canavanine versus those treated with arginine. The results indicated a noticeable difference in the protein profiles as early as 15 minutes after canavanine treatment. nih.gov This suggests that the incorporation of canavanine into proteins leads to alterations that can be detected by electrophoresis. nih.gov

Furthermore, electrophoretic analysis has been instrumental in observing the effects of canavanine on protein degradation. In the same study on IMR-90 fibroblasts, it was found that proteins synthesized in the presence of canavanine were degraded at a rate twice as fast as proteins synthesized in the presence of arginine. nih.gov Despite this increased degradation, the relative intensity of the labeled protein bands for the canavanine-treated samples remained consistent during the observation period, similar to the control samples. nih.gov

In research involving canavanine-sensitive species like Glycine max (soybean), electrophoretic methods have been used to demonstrate the inhibitory effects of canavanine on DNA, RNA, and protein synthesis. researchgate.net These studies help to elucidate the broader metabolic disruptions caused by canavanine beyond its direct incorporation into proteins.

The following table summarizes the key applications of electrophoretic techniques in canavanine research:

Technique Application in Canavanine Research Key Findings References
Isoelectric Focusing (IEF)Separation of proteins based on isoelectric point.Revealed different protein banding patterns in canavanine-treated cells compared to controls. nih.gov
SDS-PAGESeparation of proteins based on molecular weight.Confirmed altered protein profiles following canavanine exposure. nih.gov
General ElectrophoresisAnalysis of DNA and RNA synthesis.Demonstrated inhibition of nucleic acid synthesis in canavanine-sensitive plants. researchgate.net

Quantitative Proteomics for Protein Incorporation Analysis

Quantitative proteomics provides a powerful set of tools to measure the extent of canavanine incorporation into proteins and to assess the global changes in the proteome. These techniques are crucial for understanding the molecular basis of canavanine's toxicity.

A foundational method for quantifying canavanine incorporation is the radiometric assay . Procedures have been developed using L-[guanidinooxy-14C]canavanine to accurately measure its incorporation into newly synthesized proteins. nih.gov This method is also applicable for determining the incorporation of [14C]arginine, allowing for direct comparison. nih.gov Such assays have been employed to study protein synthesis in various organisms, including insect pests like Manduca sexta and Heliothis virescens. nih.gov

More advanced proteomic approaches, such as those involving mass spectrometry, offer a more comprehensive view of the effects of canavanine. In a study on Pseudomonas canavaninivorans, which can utilize canavanine as a carbon and nitrogen source, comparative proteome analysis was used to identify proteins that were differentially expressed when grown on canavanine compared to glycerol. nih.gov This led to the identification of a cluster of seven genes whose protein products were only expressed during growth on canavanine, revealing the enzymatic pathway for canavanine degradation. nih.gov

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is another quantitative proteomic technique that has been applied in canavanine research. In a study on human glioblastoma cells, SILAC was used to label proteins with heavy arginine isotopes to investigate the effects of arginine deprivation and canavanine co-treatment. nih.gov This allowed for the quantitative analysis of protein expression changes in response to the treatments.

The table below outlines various quantitative proteomic methodologies used in the study of canavanine:

Methodology Purpose Example Application References
Radiometric AssayTo quantify the incorporation of radiolabeled canavanine into proteins.Studying protein synthesis in the hemolymph of Manduca sexta and Heliothis virescens. nih.gov
Comparative Proteome AnalysisTo identify differences in protein expression under different growth conditions.Identifying enzymes involved in canavanine degradation in Pseudomonas canavaninivorans. nih.gov
SILACTo quantitatively compare protein abundances between different cell populations.Analyzing the proteomic response of human glioblastoma cells to arginine deprivation and canavanine treatment. nih.gov

Cell Culture and Protoplast Co-Culture Methods

Cell culture systems are indispensable for investigating the cellular effects of this compound in a controlled environment. These in vitro models allow researchers to study the direct impact of canavanine on cell viability, proliferation, and other cellular processes.

For instance, human glioblastoma cell lines, such as U251MG and U87MG, have been cultured to examine the cytotoxic effects of canavanine, particularly in combination with arginine deprivation. nih.gov In these studies, cell viability was assessed using methods like the MTS assay, which measures mitochondrial activity. The results demonstrated that canavanine has time- and concentration-dependent cytotoxic effects on these cancer cells. nih.gov Furthermore, cell culture allows for the observation of morphological changes, such as alterations in the actin cytoskeleton, which can be visualized using fluorescently labeled phalloidin. nih.gov

In plant biology, cell culture techniques are used to study the effects of canavanine on plant cells. For example, isolated roots of Canavalia ensiformis (a canavanine-producing plant) and Glycine max (a canavanine-sensitive plant) have been grown in culture to assess the differential effects of canavanine on DNA, RNA, and protein synthesis. researchgate.net

Protoplast culture , which involves the isolation and cultivation of plant cells without their cell walls, offers a versatile platform for various biotechnological applications, including genetic transformation and somatic hybridization. nih.govnih.govresearchgate.netmdpi.comresearchgate.net While specific studies on protoplast co-culture with canavanine are not extensively detailed in the provided search results, the methodology itself is highly relevant. Protoplast systems could be used to investigate the direct effects of canavanine on plant cell membranes and intracellular processes without the barrier of the cell wall. The successful establishment of protoplast cultures from various plants, including Cannabis sativa, provides a foundation for future research into the interactions of canavanine at the single-cell level. nih.govnih.gov

The following table summarizes the applications of cell and protoplast culture in canavanine research:

Culture Method Organism/Cell Type Research Focus References
Monolayer Cell CultureHuman Glioblastoma Cells (U251MG, U87MG)Cytotoxicity, cell viability, morphological changes, and molecular mechanisms of canavanine action. nih.gov
Isolated Root CultureCanavalia ensiformis, Glycine maxDifferential effects on macromolecular synthesis in canavanine-producing vs. sensitive species. researchgate.net
Protoplast CultureGeneral Plant SystemsPotential for studying direct cellular effects of canavanine, genetic modification, and somatic hybridization. nih.govnih.govresearchgate.netmdpi.comresearchgate.net

Enzyme Inactivation Studies

Enzyme inactivation studies are crucial for elucidating the specific molecular interactions between this compound and its target enzymes. These studies often involve kinetic analyses and mass spectrometry to detail the mechanism of inhibition.

A prominent example is the study of arginine deiminase (ADI) , an enzyme that converts L-arginine to L-citrulline and ammonia (B1221849). nih.gov L-canavanine has been shown to be a slow substrate and an inactivator of ADI from various microbial sources. nih.gov

In-depth kinetic and mass spectrometric analyses of Pseudomonas aeruginosa ADI inhibition by L-canavanine revealed a complex mechanism. The reaction branches at a Cys-alkylthiouronium ion intermediate. One pathway leads to the formation of O-ureido-L-homoserine, while the other results in an inactive enzyme form, identified as a Cys-alkylisothiourea adduct. nih.gov This adduct can slowly hydrolyze to regenerate the active enzyme. nih.gov

In contrast, with Bacillus cereus ADI, the Cys-alkylthiouronium ion intermediate partitions between the product-forming pathway and an inactivation pathway that leads to a stable Cys-alkylthiocarbamate adduct, resulting in irreversible inhibition. nih.gov

These studies demonstrate that canavanine can act as a mechanism-based inactivator, where the enzyme's own catalytic activity transforms canavanine into a reactive species that covalently modifies and inactivates the enzyme. This provides a detailed understanding of how canavanine can disrupt specific metabolic pathways.

The following table summarizes the findings from enzyme inactivation studies with canavanine:

Enzyme Organism Mechanism of Inactivation by Canavanine Outcome References
Arginine Deiminase (ADI)Pseudomonas aeruginosaFormation of a transient Cys-alkylisothiourea adduct.Time-controlled inhibition with slow regeneration of the enzyme. nih.gov
Arginine Deiminase (ADI)Bacillus cereusFormation of a stable Cys-alkylthiocarbamate adduct.Irreversible inhibition. nih.gov
Arginine Deiminase (ADI)Escherichia coli, Burkholderia mallei, Giardia intestinalisSlow substrate inhibition.Time-controlled inhibition. nih.gov

Emerging Research Areas and Future Perspectives

Mechanistic Insights into Non-Protein Amino Acid Biology

L-Canavanine, the biologically active enantiomer in the DL-canavanine sulfate (B86663) salt, serves as a powerful tool for understanding the biological roles of non-protein amino acids (NPAAs). As a structural analog of L-arginine, its primary mechanism of toxicity involves its substitution for arginine during protein synthesis. researchgate.netnih.gov This process is initiated by the arginyl-tRNA synthetase of many organisms that cannot distinguish between canavanine and arginine. nih.gov The subsequent incorporation of canavanine into nascent polypeptide chains leads to the formation of structurally aberrant "canavanyl proteins". nih.gov These altered proteins can have disrupted three-dimensional conformations, leading to a loss of function. researchgate.net

The consequences of canavanyl protein formation are far-reaching, affecting critical cellular processes such as RNA and DNA metabolism, as well as protein synthesis itself. nih.gov Beyond its impact on protein structure, canavanine also interferes with various regulatory and catalytic reactions involving arginine, including its uptake and metabolism. nih.gov This multifaceted disruption of arginine-dependent pathways solidifies canavanine's role as a potent antimetabolite across a broad spectrum of species. nih.gov Research into these mechanisms provides valuable insights into the broader field of NPAA biology and their impact on cellular function.

Development of Canavanine-Based Research Tools and Chemical Probes

The unique biological activity of canavanine makes it a valuable molecule for the development of research tools and chemical probes to investigate complex biological systems. A chemical probe is a small molecule used to study and manipulate a protein or cellular process in its native environment. mskcc.org The development of such tools requires molecules with well-defined potency, selectivity, and cellular permeability. nih.gov

While the direct development of a wide range of canavanine-based chemical probes is an emerging area, its known interactions can be exploited. For instance, fluorescently labeled or biotinylated canavanine analogs could be synthesized to visualize and track its incorporation into proteins, allowing for a more detailed investigation of the downstream effects of canavanyl protein formation. These probes could be instrumental in identifying specific proteins that are particularly susceptible to canavanine incorporation and in understanding the cellular responses to the presence of these aberrant proteins. The design of such probes often involves creating trifunctional building blocks that can be readily modified. sigmaaldrich.com

Novel Antimicrobial and Antimetabolic Strategies Targeting Microbial Pathways

The antimetabolic properties of canavanine are being explored for the development of novel antimicrobial strategies. By targeting metabolic pathways essential for microbial survival, canavanine offers a potential alternative to conventional antibiotics, which are increasingly facing issues of resistance. nih.gov The incorporation of canavanine into bacterial proteins can lead to the synthesis of non-functional enzymes and structural proteins, ultimately inhibiting bacterial growth and proliferation. nih.gov

Research in this area focuses on understanding the specific metabolic pathways in pathogenic microorganisms that are most vulnerable to canavanine's effects. For instance, bacteria heavily reliant on specific arginine metabolic pathways could be particularly susceptible. Furthermore, the potential for synergistic effects between canavanine and existing antimicrobial agents is an area of active investigation. By weakening the metabolic integrity of bacteria, canavanine could enhance the efficacy of other drugs, potentially reducing the required dosages and mitigating the development of resistance. nih.gov

Ecological and Agricultural Applications of Canavanine in Allelopathy and Pest Management Research

Canavanine plays a significant role in the chemical defense mechanisms of the plants that produce it, a phenomenon known as allelopathy. nih.gov Allelopathy refers to the chemical inhibition of one organism by another, and in this context, canavanine acts as a potent allelochemical, deterring herbivores and inhibiting the growth of competing plants. researchgate.netelsevierpure.com Its toxicity to a wide range of organisms, from insects to other plants, makes it a subject of interest for agricultural applications. nih.govnih.gov

The insecticidal properties of canavanine have been well-documented. nih.gov When ingested by susceptible insects, canavanine is incorporated into their proteins, leading to developmental abnormalities and reduced survival. nih.gov This natural defense mechanism has prompted research into the use of canavanine or canavanine-producing plants in integrated pest management strategies. researchgate.netnih.gov Such approaches offer an environmentally friendly alternative to synthetic pesticides. elsevierpure.comresearchgate.net The application of allelopathy in agriculture can involve practices such as crop rotation with canavanine-producing legumes, using extracts from these plants as natural herbicides or insecticides, or intercropping. researchgate.netmdpi.com

Table 1: Allelopathic Potential of Canavanine

Application AreaMechanism of ActionPotential Benefit in Agriculture
Weed Management Inhibition of seed germination and seedling growth of competing plant species.Reduction in the reliance on synthetic herbicides. mdpi.com
Insect Pest Control Incorporation into insect proteins, leading to toxicity and developmental disruption. nih.govA natural and biodegradable alternative to synthetic insecticides. nih.gov
Disease Management Potential inhibition of pathogenic microorganisms.Reduced incidence of plant diseases.

Further Elucidation of Canavanine Signaling and Stress Responses in Plants

In plants, canavanine is not just a defense compound; it also appears to be involved in signaling and stress responses. While high concentrations are toxic to non-adapted plants, the producing plants have evolved mechanisms to tolerate their own canavanine. researchgate.net Understanding how these plants manage to avoid autotoxicity is a key area of research.

Recent studies have shown that canavanine can influence nitric oxide (NO) synthesis and alter the activity of antioxidant systems in plants like the tomato. frontiersin.org NO is a crucial signaling molecule involved in various physiological processes, including responses to both biotic and abiotic stress. nih.govnih.gov Canavanine-induced alterations in NO levels can lead to secondary oxidative stress and post-translational modifications of proteins. frontiersin.org This suggests that canavanine may play a role in modulating the plant's redox state and its ability to respond to environmental challenges. Further research is needed to fully understand the complex signaling cascades initiated by canavanine and its role in plant stress physiology. This includes investigating its interactions with other signaling molecules and plant hormones. mdpi.com

Exploration of Canavanine Analogs in Biochemical Research

The structural simplicity of canavanine and its clear mechanism of action as an arginine antagonist make it an excellent template for the design and synthesis of novel analogs for biochemical research. By modifying the structure of canavanine, researchers can create a library of compounds with altered properties, such as increased specificity for certain enzymes or different levels of biological activity.

These analogs can be used to probe the active sites of arginine-utilizing enzymes, providing valuable information about their structure and function. For example, analogs with altered basicity or steric properties could help to map the binding pocket of arginyl-tRNA synthetase. Furthermore, the development of canavanine analogs with enhanced or modified biological activities could lead to the discovery of new therapeutic agents or more effective biochemical tools. This exploration of structure-activity relationships is a fundamental aspect of medicinal chemistry and drug discovery.

Q & A

Q. How can researchers differentiate between artifactual and biologically significant findings in electrophoretic profiles of this compound metabolites?

  • Methodological Answer : Spiking experiments with synthetic metabolite standards can confirm peak identities. Use tandem MS (MS/MS) for structural elucidation. Control for pH-dependent degradation during sample preparation, as sulfated compounds are prone to hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.